3-Amino-5-(1-methyl-5-indazolyl)pyrazole

Catalog No.
S14254720
CAS No.
M.F
C11H11N5
M. Wt
213.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(1-methyl-5-indazolyl)pyrazole

Product Name

3-Amino-5-(1-methyl-5-indazolyl)pyrazole

IUPAC Name

5-(1-methylindazol-5-yl)-1H-pyrazol-3-amine

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C11H11N5/c1-16-10-3-2-7(4-8(10)6-13-16)9-5-11(12)15-14-9/h2-6H,1H3,(H3,12,14,15)

InChI Key

GJIXXVQPECUSQB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CC(=NN3)N)C=N1

3-Amino-5-(1-methyl-5-indazolyl)pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with an amino group and an indazole moiety. The molecular formula for this compound is C10_{10}H10_{10}N4_{4}, and it features a unique structure that combines the properties of both pyrazole and indazole, which are known for their biological activity and versatility in synthetic chemistry. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals.

The reactivity of 3-amino-5-(1-methyl-5-indazolyl)pyrazole can be explored through various chemical transformations typical of pyrazole derivatives. Common reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, especially when reacted with electrophiles.
  • Oxidation Reactions: Under certain conditions, the compound may be oxidized to yield various derivatives, which can enhance its biological activity.

These reactions are essential for developing new derivatives with improved properties or activities.

3-Amino-5-(1-methyl-5-indazolyl)pyrazole exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that compounds with similar structures often show:

  • Anticancer Properties: Some derivatives have demonstrated the ability to inhibit the growth of cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects: Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition: Certain studies have shown that similar compounds can inhibit enzymes relevant to various metabolic pathways, indicating potential therapeutic applications in neurodegenerative disorders and other diseases .

The synthesis of 3-amino-5-(1-methyl-5-indazolyl)pyrazole can be achieved through several methods:

  • Condensation Reactions: This involves reacting hydrazine derivatives with appropriate carbonyl compounds to form pyrazole intermediates, which can then be further functionalized.
  • Cyclization from Indazole Precursors: Starting from indazole derivatives, cyclization reactions can yield the desired pyrazole structure.
  • One-pot Synthesis: Recent advancements allow for one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

The applications of 3-amino-5-(1-methyl-5-indazolyl)pyrazole are diverse:

  • Pharmaceuticals: Due to its biological activity, it serves as a precursor or intermediate in the synthesis of novel drugs targeting various diseases.
  • Agrochemicals: Its properties may also lend themselves to use in developing pesticides or herbicides.
  • Material Science: The compound's unique structure could be useful in creating new materials or coatings with specific properties.

Interaction studies involving 3-amino-5-(1-methyl-5-indazolyl)pyrazole focus on its binding affinity to various biological targets. This includes:

  • Protein Binding Studies: Assessing how well the compound binds to specific proteins involved in disease pathways.
  • Enzyme Kinetics: Evaluating the inhibition of enzymes by this compound can provide insights into its mechanism of action and therapeutic potential .

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 3-amino-5-(1-methyl-5-indazolyl)pyrazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
3-Amino-5-methylpyrazoleContains methyl instead of indazoleAnticancer, anti-inflammatory
4-Amino-1H-pyrazoleSimple pyrazole structureAntimicrobial
1-MethylindazoleIndazole without pyrazoleNeuroprotective
3-Amino-4-benzoylpyrazoleBenzoyl substitution on pyrazoleAntitumor activity

The uniqueness of 3-amino-5-(1-methyl-5-indazolyl)pyrazole lies in its dual heterocyclic structure, which combines the properties of both pyrazoles and indazoles, potentially enhancing its biological activity compared to simpler analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

213.10144537 g/mol

Monoisotopic Mass

213.10144537 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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